Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazolidine ring, a nitrophenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with 4-nitroaniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction reactions.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(4-aminophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate.
Substitution: Formation of 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties due to the presence of the nitrophenyl and sulfanylidene groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The sulfanylidene moiety may interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-aminophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-(4-chlorophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group allows for redox chemistry, while the sulfanylidene moiety provides opportunities for interactions with thiol-containing biomolecules .
Properties
CAS No. |
66387-53-9 |
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Molecular Formula |
C12H12N2O5S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C12H12N2O5S/c1-2-18-11(15)9-10(19-12(20)13-9)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3,(H,13,20) |
InChI Key |
CEKPTDTYMUAFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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